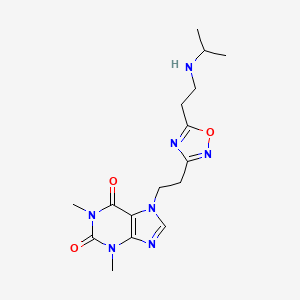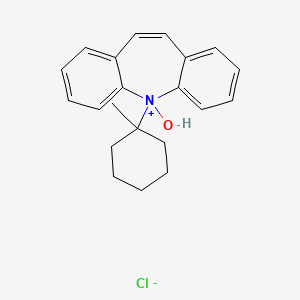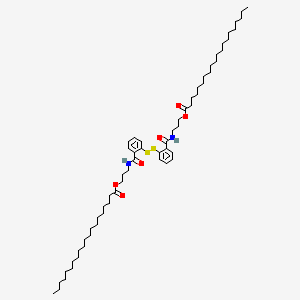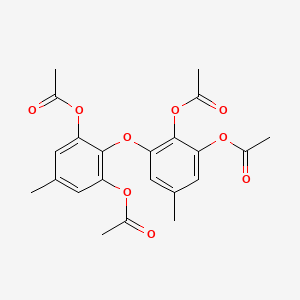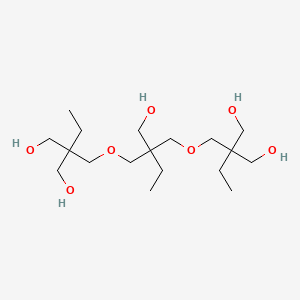
2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 301-305-4, also known by its chemical name 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol], is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with formaldehyde under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the bis(oxymethylene) linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The bis(oxymethylene) linkage can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol]
- 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol]
Uniqueness
The unique structure of 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry.
Properties
CAS No. |
93983-17-6 |
|---|---|
Molecular Formula |
C18H38O7 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3 |
InChI Key |
AJXQSAYQHHODGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCC(CC)(CO)COCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
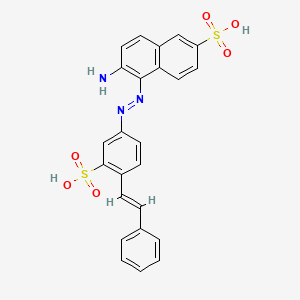
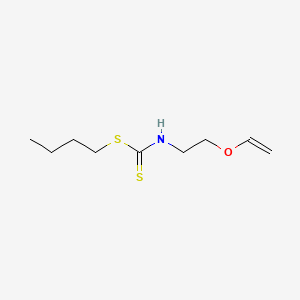
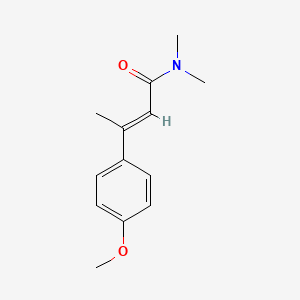
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
